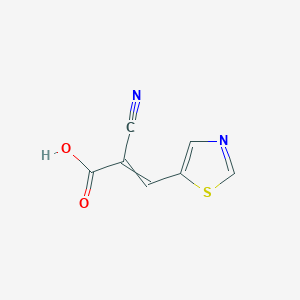

(2E)-2-Cyano-3-(1,3-thiazol-5-YL)prop-2-enoic acid

Description

(2E)-2-Cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid is a synthetic organic compound characterized by a conjugated α,β-unsaturated carboxylic acid backbone. The molecule features a cyano group (-CN) at the α-position and a 1,3-thiazol-5-yl heterocyclic substituent at the β-position. The thiazole ring, containing sulfur and nitrogen atoms, contributes to its electronic and steric properties, while the electron-withdrawing cyano group enhances the acidity of the carboxylic acid moiety.

Properties

Molecular Formula |

C7H4N2O2S |

|---|---|

Molecular Weight |

180.19 g/mol |

IUPAC Name |

2-cyano-3-(1,3-thiazol-5-yl)prop-2-enoic acid |

InChI |

InChI=1S/C7H4N2O2S/c8-2-5(7(10)11)1-6-3-9-4-12-6/h1,3-4H,(H,10,11) |

InChI Key |

SOTSJYLMOAUIJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)C=C(C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(thiazol-5-yl)acrylic acid typically involves the nucleophilic addition reaction of thiazole derivatives with cyanoacetic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at room temperature. The reaction conditions are mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production of 2-Cyano-3-(thiazol-5-yl)acrylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(thiazol-5-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-Cyano-3-(thiazol-5-yl)acrylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-3-(thiazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Key Compounds for Comparison :

(E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid (CHC) Structural Difference: Replaces the thiazole ring with a 4-hydroxyphenyl group. The absence of the thiazole’s sulfur atom reduces electronic delocalization, altering reactivity in cycloaddition or nucleophilic substitution reactions .

Entacapone EP Impurity G [(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid] Structural Difference: Contains a nitro (-NO₂) and two hydroxyl groups on the phenyl ring. Impact: The nitro group is strongly electron-withdrawing, further acidifying the carboxylic proton (lower pKa) compared to the thiazolyl analogue. The dihydroxy groups may enhance metal chelation or intermolecular hydrogen bonding in crystal lattices .

(2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid Structural Difference: Pyrazole ring replaces thiazole, and lacks the cyano group. The absence of the cyano group reduces acidity, making the carboxylic proton less reactive in deprotonation-driven reactions .

(2Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid Structural Difference: Imidazole ring instead of thiazole; Z-configuration (vs. E). Impact: The imidazole’s dual nitrogen atoms enable stronger hydrogen-bonding interactions. The Z-configuration may sterically hinder rotation, affecting molecular packing in crystals .

Table 1: Substituent and Functional Group Comparison

| Compound Name | Substituent at β-Position | Cyano Group | Key Functional Features |

|---|---|---|---|

| Target Compound | 1,3-Thiazol-5-yl | Yes | Sulfur atom, conjugated system |

| CHC | 4-Hydroxyphenyl | Yes | Hydroxyl group, aromatic ring |

| Entacapone EP Impurity G | 3,4-Dihydroxy-5-nitrophenyl | Yes | Nitro, dihydroxy groups |

| (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid | 1,3-Dimethylpyrazol-5-yl | No | Pyrazole ring, methyl groups |

| (2Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid | 1H-Imidazol-5-yl | No | Imidazole ring, Z-configuration |

Steric and Hydrogen-Bonding Considerations

- Thiazole vs. Pyrazole/Imidazole : The sulfur atom in thiazole is less electronegative than nitrogen in pyrazole or imidazole, leading to weaker hydrogen-bonding interactions. This difference may influence crystal packing efficiency, as observed in Etter’s graph set analysis of hydrogen-bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.